molecular formula C7H3Cl2N3OS B13063289 4-Chloro-2-(4-chloro-1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde

4-Chloro-2-(4-chloro-1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde

Cat. No.: B13063289
M. Wt: 248.09 g/mol
InChI Key: UEFSVVTXWFVVRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-(4-chloro-1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that contains both thiazole and pyrazole rings

Preparation Methods

The synthesis of 4-Chloro-2-(4-chloro-1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde typically involves the reaction of 4-chloro-1H-pyrazole with a thiazole derivative under specific conditions. The reaction conditions often include the use of a base and a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

4-Chloro-2-(4-chloro-1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Chloro-2-(4-chloro-1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(4-chloro-1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

4-Chloro-2-(4-chloro-1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde can be compared with other similar compounds such as:

    4-Chloro-1H-pyrazole: A simpler compound with only the pyrazole ring.

    2-(4-Chloro-1H-pyrazol-1-yl)thiazole: A compound with a similar structure but lacking the aldehyde group.

The uniqueness of this compound lies in its combination of functional groups and heterocyclic rings, which confer specific chemical and biological properties.

Properties

Molecular Formula

C7H3Cl2N3OS

Molecular Weight

248.09 g/mol

IUPAC Name

4-chloro-2-(4-chloropyrazol-1-yl)-1,3-thiazole-5-carbaldehyde

InChI

InChI=1S/C7H3Cl2N3OS/c8-4-1-10-12(2-4)7-11-6(9)5(3-13)14-7/h1-3H

InChI Key

UEFSVVTXWFVVRM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1C2=NC(=C(S2)C=O)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.